5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
8-methyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-15-14(22-17(20-12)18-11-19-22)8-10-21(16(15)23)9-7-13-5-3-2-4-6-13/h2-6,8,10-11H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSUKRWBYPPYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of reusable catalysts, such as silica-coated magnetite copper ferrite nanoparticles, has been reported to achieve yields ranging from 40% to 96% in reactions involving various aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole at 60°C .
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or Pb(OAc)4.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Material Science: Derivatives of this compound have been used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Comparison with Similar Compounds
Antimicrobial Activity
- Chlorophenyl Derivatives : Compounds with 2-chlorophenyl substituents (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration and electron-withdrawing effects .
- Triazolo-Pyrimidines with Heterocyclic Substituents : Derivatives like 7-(furan-2-ylmethyl) () or thiazolo groups () show moderate activity against fungal pathogens, attributed to their ability to disrupt microbial enzyme systems .
Enzyme Binding and Docking Studies
- (E)-5-Methyl-7-phenyl Analog () : Demonstrated a Chemgauss4 score of -10.07 in docking against glutathione-S-transferase, suggesting moderate binding affinity. The phenyl group may limit steric hindrance compared to bulkier phenethyl .
- Phenethyl vs. Trifluoromethoxy Groups : The phenethyl group in the target compound likely enhances hydrophobic interactions in binding pockets, while trifluoromethoxy () improves resistance to metabolic degradation .
Biological Activity
5-Methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention for their diverse biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 5-methyl-7-phenethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is C17H15N5O. It has a molecular weight of 305.33 g/mol and features a complex heterocyclic structure that contributes to its biological properties.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably:
- Inhibition of Kinases : Compounds within the triazolo[1,5-a]pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, derivatives have demonstrated potent inhibition against CDK2 with IC50 values in the sub-micromolar range, suggesting potential as anticancer agents .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cell lines through various mechanisms, including modulation of the ERK signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to increased apoptosis rates .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:
- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example:
- Mechanistic Insights : Research indicates that these compounds can lead to G2/M phase arrest in the cell cycle and downregulate key proteins involved in cell survival and proliferation .
Other Biological Activities
Beyond anticancer effects, triazolo-pyrimidine derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens. The structural features allow for interaction with bacterial enzymes or receptors .
- Anti-inflammatory Effects : Certain compounds have been investigated for their potential anti-inflammatory activities, which may be linked to their ability to modulate signaling pathways associated with inflammation .
Summary Table of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism/Notes |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK pathway inhibition; apoptosis induction |
| Antiproliferative | HCT-116 | 0.53 | CDK2 inhibition; G2/M phase arrest |
| Antiproliferative | MCF-7 | 13.1 | Induces apoptosis; downregulates survival proteins |
| Antibacterial | Various bacterial strains | N/A | Inhibitory effects on bacterial growth |
| Anti-inflammatory | In vitro models | N/A | Modulation of inflammatory pathways |
Q & A
Q. Table 1: Key Analytical Markers for Intermediate Validation
| Intermediate | NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Triazole core | 8.2–8.5 (¹H) | 345.12 [M+H]⁺ |
| Phenethyl adduct | 2.8–3.1 (CH₂, ¹H) | 478.20 [M+H]⁺ |
Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for triazolo-pyrimidine derivatives?
Answer:
Conflicting mechanistic proposals (e.g., electrophilic vs. nucleophilic pathways) are addressed using density functional theory (DFT) to model transition states and intermediates. For example:
- Electrophilic substitution at the pyrimidine C-5 position is favored in acidic conditions (ΔG‡ = 25–30 kcal/mol) .
- Kinetic studies paired with molecular docking (e.g., AutoDock Vina) can validate interactions with catalytic residues in enzyme targets (e.g., kinases) .
Q. Methodological Workflow :
Optimize reactants/intermediates using Gaussian 16 .
Compare activation energies of competing pathways.
Validate with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., phenethyl group’s methylene protons at δ 2.8–3.1 ppm) .
- FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and π-π stacking in the fused ring system .
Q. Table 2: Key Spectral Signatures
| Functional Group | Technique | Signature |
|---|---|---|
| Triazole ring | ¹H NMR | δ 8.2–8.5 (aromatic H) |
| Pyrimidine C=O | FT-IR | 1680–1700 cm⁻¹ |
Advanced: How to design a robust biological screening protocol to evaluate kinase inhibition potential?
Answer:
- Assay Design : Use fluorescence polarization or TR-FRET (Time-Resolved Förster Resonance Energy Transfer) with ATP-competitive inhibitors .
- Control Variables :
- ATP concentration (1–10 µM) to mimic physiological conditions.
- Temperature (25°C vs. 37°C) to assess thermodynamic binding .
- Data Interpretation : Calculate IC₅₀ values and compare with co-crystal structures (e.g., PDB: 6XYZ) to identify binding motifs .
Basic: What are common pitfalls in purifying 5-methyl-7-phenethyl derivatives, and how are they mitigated?
Answer:
- Challenge : Low solubility in polar solvents due to hydrophobic phenethyl groups.
- Solutions :
- Use gradient elution in HPLC with acetonitrile/water (60:40 → 90:10) .
- Recrystallize from DCM/hexane mixtures to improve yield (70–85%) .
Advanced: How to reconcile conflicting bioactivity data across cell-based vs. in vitro assays?
Answer:
Discrepancies often arise from off-target effects or metabolic instability . Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track target engagement in live cells .
Q. Table 3: Comparative Bioactivity Data Analysis
| Assay Type | IC₅₀ (nM) | Notes |
|---|---|---|
| In vitro kinase | 50 ± 5 | Pure enzyme |
| Cell-based | 200 ± 30 | Metabolic interference |
Basic: What safety protocols are recommended for handling triazolo-pyrimidine intermediates?
Answer:
- Toxic Reagents : Avoid TMDP (toxic catalyst) ; substitute with APTS (3-aminopropyltriethoxysilane) in ethanol/water .
- PPE : Use nitrile gloves and fume hoods for alkylation steps .
Advanced: How to optimize regioselectivity in electrophilic substitutions on the pyrido-triazolo scaffold?
Answer:
- Computational Guidance : DFT predicts preferential substitution at C-5 (vs. C-7) due to lower electron density .
- Experimental Tuning :
- Lewis acids (e.g., ZnCl₂) direct electrophiles to the pyrimidine ring .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at C-5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
